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Compound of Interest

Compound Name: 2,2',6-Trichloro bisphenol A-d11

Cat. No.: B15598036 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,2',6-
Trichloro bisphenol A-d11. Due to the limited availability of experimental data for this specific

deuterated and asymmetrically chlorinated derivative of Bisphenol A (BPA), this document

combines available information on related chlorinated BPA compounds with established

principles of organic chemistry to offer a detailed profile. The guide covers nomenclature,

computed and estimated physical and chemical properties, a proposed synthetic pathway, and

relevant analytical methodologies. Furthermore, potential metabolic pathways are discussed

based on the known biotransformation of similar compounds. This document is intended to

serve as a valuable resource for researchers utilizing 2,2',6-Trichloro bisphenol A-d11 as an

internal standard or in other research applications.

Chemical Identity and Physical Properties
2,2',6-Trichloro bisphenol A-d11 is a deuterated analog of 2,2',6-Trichloro bisphenol A. The

deuterium labeling provides a distinct mass signature, making it an ideal internal standard for

quantitative mass spectrometry analysis of its non-deuterated counterpart and other

chlorinated BPA derivatives.

Table 1: Chemical Identifiers and Computed Properties
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Property Value Source

IUPAC Name

2-chloro-4-[2-(3,5-dichloro-4-

hydroxyphenyl)propan-2-

yl]phenol-d11

PubChem[1]

Synonyms 2,2',6-Trichlorobisphenol A-d11 ---

CAS Number Not available ---

Molecular Formula C₁₅H₂D₁₁Cl₃O₂ PubChem[1]

Molecular Weight 342.7 g/mol (calculated) PubChem[1]

XLogP3-AA 5.9 PubChem[1]

Hydrogen Bond Donor Count 2 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 2 PubChem[1]

Table 2: Estimated Physical Properties

Property Estimated Value Notes

Melting Point Not available

Expected to be a solid at room

temperature, similar to other

chlorinated BPAs.

Boiling Point Not available

High boiling point expected

due to molecular weight and

polar functional groups.

Solubility

Soluble in organic solvents

(e.g., methanol, acetone,

DMSO). Low solubility in water.

Based on the properties of

similar chlorinated aromatic

compounds.
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A specific, detailed experimental protocol for the synthesis of 2,2',6-Trichloro bisphenol A-d11
is not readily available in the public domain. However, a plausible synthetic route can be

proposed based on established methods for the synthesis of deuterated and chlorinated

bisphenol A derivatives.[2][3] The synthesis would likely involve two key stages: the synthesis

of deuterated Bisphenol A (BPA-d11) and its subsequent selective chlorination.

Proposed Synthesis of Deuterated Bisphenol A (BPA-
d11)
The synthesis of BPA-d11 can be adapted from known procedures for the synthesis of fully

deuterated BPA (BPA-d16). This involves the acid-catalyzed condensation of a deuterated

phenol with a deuterated acetone. For BPA-d11, a combination of deuterated and non-

deuterated starting materials would be required to achieve the specific labeling pattern.

Proposed Selective Chlorination
The introduction of three chlorine atoms at the 2, 2', and 6 positions requires a carefully

controlled chlorination reaction. The use of a suitable chlorinating agent, such as sulfuryl

chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), in a specific solvent system and at a

controlled temperature would be necessary to achieve the desired regioselectivity. The reaction

would likely proceed via electrophilic aromatic substitution, with the hydroxyl groups of the

bisphenol directing the incoming chlorine atoms to the ortho positions. Achieving the specific

2,2',6-trichloro substitution pattern would be challenging and may result in a mixture of

chlorinated isomers requiring purification.
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Proposed Synthetic Workflow for 2,2',6-Trichloro bisphenol A-d11
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Caption: Proposed workflow for the synthesis of 2,2',6-Trichloro bisphenol A-d11.
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Analytical Methods
The primary application of 2,2',6-Trichloro bisphenol A-d11 is as an internal standard for the

quantification of chlorinated BPAs in various matrices. The analytical methods of choice are

therefore high-sensitivity chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
LC-MS/MS is a powerful technique for the analysis of chlorinated BPA derivatives. A reversed-

phase C18 column is typically used for chromatographic separation, with a mobile phase

consisting of a gradient of water and an organic solvent such as methanol or acetonitrile.

Table 3: Typical LC-MS/MS Parameters for Chlorinated BPA Analysis

Parameter Typical Value/Condition

Column
C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8

µm)

Mobile Phase A Water with 0.1% formic acid or acetic acid

Mobile Phase B
Acetonitrile or Methanol with 0.1% formic acid or

acetic acid

Gradient Optimized for separation of isomers

Ionization Mode Electrospray Ionization (ESI), negative mode

MS/MS Mode Multiple Reaction Monitoring (MRM)

For 2,2',6-Trichloro bisphenol A-d11, specific MRM transitions would be established by

selecting the deprotonated molecule [M-H]⁻ as the precursor ion and identifying characteristic

product ions after collision-induced dissociation.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another viable method for the analysis of chlorinated BPAs. However, derivatization

of the polar hydroxyl groups is typically required to improve volatility and chromatographic
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performance. Silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

is a common derivatization technique.

General Analytical Workflow for Chlorinated BPAs
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Caption: A typical analytical workflow for the determination of chlorinated BPAs in samples.

Potential Metabolic Pathways
Specific metabolic studies on 2,2',6-Trichloro bisphenol A-d11 have not been reported.

However, the metabolism of other chlorinated BPA derivatives has been investigated, providing

insights into the likely biotransformation pathways.[4] The primary routes of metabolism for BPA

and its chlorinated analogs are conjugation reactions, primarily glucuronidation and sulfation,

which increase water solubility and facilitate excretion.
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It is anticipated that 2,2',6-Trichloro bisphenol A-d11 would undergo similar metabolic

transformations. The phenolic hydroxyl groups are the most likely sites for conjugation.

Postulated Metabolic Pathways
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Caption: Hypothesized primary metabolic pathways for 2,2',6-Trichloro bisphenol A-d11.

Safety Information
A specific Safety Data Sheet (SDS) for 2,2',6-Trichloro bisphenol A-d11 is not publicly

available. However, based on the known hazards of Bisphenol A and other chlorinated phenols,

it should be handled with appropriate precautions.[5][6][7]

General Handling Precautions:

Work in a well-ventilated area, preferably in a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and

a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.

Wash hands thoroughly after handling.

Bisphenol A is classified as a substance that may damage fertility and cause serious eye

damage.[5][6][7] Chlorinated phenols can also be toxic and irritating. It is reasonable to assume

that 2,2',6-Trichloro bisphenol A-d11 may have similar hazardous properties.

Conclusion
2,2',6-Trichloro bisphenol A-d11 is a valuable tool for the accurate quantification of

chlorinated bisphenol A derivatives in various matrices. While experimental data on its specific

chemical and physical properties are scarce, this guide provides a comprehensive overview

based on available information for related compounds. The proposed synthetic and analytical

methodologies, along with the discussion of potential metabolic pathways, offer a solid

foundation for researchers working with this compound. As with any chemical, it is essential to

handle 2,2',6-Trichloro bisphenol A-d11 with appropriate safety precautions. Further research

is needed to fully characterize the experimental properties and biological activity of this specific

deuterated molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2,2',6-Trichloro bisphenol A-d11 | C15H13Cl3O2 | CID 168007219 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Chlorinated and brominated bisphenol A derivatives: Synthesis, characterization and
determination in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. An overview of the literature on emerging pollutants: Chlorinated derivatives of Bisphenol
A (ClxBPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

5. bg.cpachem.com [bg.cpachem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://bg.cpachem.com/msds?num=SB10740&dnl=sd_-_Bisphenol_A_%5BCAS_80-05-7%5D_%28SB10740%29_%28EU%29.pdf
http://www.kpb.co.kr/resources/download/user/eng/catalog/200/BISPHENOL-A%20SDS.pdf
https://www.lobachemie.com/lab-chemical-msds/MSDS-BISPHENOL-A-CASNO-80-05-02183-EN.aspx
https://www.benchchem.com/product/b15598036?utm_src=pdf-body
https://www.benchchem.com/product/b15598036?utm_src=pdf-body
https://www.benchchem.com/product/b15598036?utm_src=pdf-body
https://www.benchchem.com/product/b15598036?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_6-Trichloro-bisphenol-A-d11
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_6-Trichloro-bisphenol-A-d11
https://pubmed.ncbi.nlm.nih.gov/30243209/
https://pubmed.ncbi.nlm.nih.gov/30243209/
https://www.researchgate.net/publication/327609880_Chlorinated_and_brominated_bisphenol_A_derivatives_Synthesis_characterization_and_determination_in_water_samples
https://pubmed.ncbi.nlm.nih.gov/33831741/
https://pubmed.ncbi.nlm.nih.gov/33831741/
https://bg.cpachem.com/msds?num=SB10740&dnl=sd_-_Bisphenol_A_%5BCAS_80-05-7%5D_%28SB10740%29_%28EU%29.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. kpb.co.kr [kpb.co.kr]

7. lobachemie.com [lobachemie.com]

To cite this document: BenchChem. [Technical Guide: Chemical Properties of 2,2',6-Trichloro
bisphenol A-d11]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15598036#chemical-properties-of-2-2-6-trichloro-
bisphenol-a-d11]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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